5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using catalysts like AuCl3 . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require moderate conditions and can yield various substituted isoxazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using nitrile oxides and alkynes. The process is optimized for high yield and purity, often employing metal catalysts such as Cu(I) or Ru(II) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .
Scientific Research Applications
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar in structure but with a methyl group instead of an ethyl group.
3,5-Disubstituted isoxazoles: These compounds have different substituents at the 3 and 5 positions, offering varied chemical properties.
Uniqueness
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
Chemical Structure:
this compound features a five-membered ring containing one nitrogen and one oxygen atom, with an ethyl group and an o-tolyl substituent contributing to its unique properties. Its molecular formula is .
The biological activity of this compound primarily involves its interaction with specific enzymes and biological macromolecules. The compound can act as an enzyme inhibitor , binding to active sites and blocking enzymatic activity, which can lead to significant effects on various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
- Antimicrobial Activity: Isoxazole derivatives, including this compound, have shown promise as antimicrobial agents, potentially disrupting bacterial cell function.
Anticancer Properties
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of key regulatory proteins.
Case Study:
In a study examining the effects of isoxazole derivatives on human leukemia cell lines, it was found that certain derivatives exhibited significant cytotoxicity. The compounds were shown to alter the expression levels of apoptosis-related genes such as Bcl-2 and p21^WAF-1, indicating a potential pathway for inducing cancer cell death through cell cycle arrest and apoptosis promotion .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal activities. It demonstrated effectiveness against several pathogenic microorganisms, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity Comparison
Compound | MIC (μg/mL) | Activity Level |
---|---|---|
This compound | 50 | Moderate to High |
Ciprofloxacin | 25 | Standard Reference |
Clotrimazole | 10 | Standard Reference |
Research Findings
Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:
-
Enzyme Inhibition Studies:
- The compound has been utilized as a probe in biochemical assays to study enzyme interactions, revealing its potential as a therapeutic agent targeting specific metabolic pathways .
- Synthesis and Derivative Studies:
- Comparative Analysis:
Properties
IUPAC Name |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLPLRALWNEQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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